2-Bromo-5-isopropoxybenzaldehyde 2-Bromo-5-isopropoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 162147-12-8
VCID: VC21089629
InChI: InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3
SMILES: CC(C)OC1=CC(=C(C=C1)Br)C=O
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol

2-Bromo-5-isopropoxybenzaldehyde

CAS No.: 162147-12-8

Cat. No.: VC21089629

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-isopropoxybenzaldehyde - 162147-12-8

Specification

CAS No. 162147-12-8
Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
IUPAC Name 2-bromo-5-propan-2-yloxybenzaldehyde
Standard InChI InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3
Standard InChI Key RFXGGROPXWWLIF-UHFFFAOYSA-N
SMILES CC(C)OC1=CC(=C(C=C1)Br)C=O
Canonical SMILES CC(C)OC1=CC(=C(C=C1)Br)C=O

Introduction

Molecular Information

  • IUPAC Name: 2-Bromo-5-propan-2-yloxybenzaldehyde

  • Synonyms:

    • 2-Bromo-5-isopropoxybenzaldehyde

    • 2-Bromo-5-(1-methylethoxy)benzaldehyde

    • MFCD24119204

  • Molecular Formula: C10H11BrO2

  • Molecular Weight: 243.10 g/mol

Structural Representation

The compound consists of a benzene ring substituted with a bromine atom, an isopropoxy group (-OCH(CH3)2), and an aldehyde group (-CHO). These groups are positioned at specific locations on the aromatic ring, contributing to its reactivity and functional versatility.

PropertyValue
SMILES NotationCC(C)OC1=CC(=C(C=C1)Br)C=O
InChI KeyRFXGGROPXWWLIF-UHFFFAOYSA-N
CAS Number162147-12-8

General Characteristics

  • Appearance: Likely a crystalline solid or powder (based on similar aldehydes).

  • Solubility: Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane due to its aromatic and polar functional groups.

Reactivity

The aldehyde group (-CHO) makes this compound highly reactive in condensation reactions (e.g., Schiff base formation). The bromine atom can participate in substitution reactions, while the isopropoxy group contributes steric hindrance.

General Synthesis

The compound can be synthesized through bromination of a suitable precursor followed by the introduction of the isopropoxy group via Williamson ether synthesis. A typical pathway involves:

  • Bromination of a benzaldehyde derivative.

  • Etherification using isopropyl alcohol and a base such as sodium hydroxide or potassium carbonate.

Intermediate in Organic Synthesis

2-Bromo-5-isopropoxybenzaldehyde is widely used as an intermediate for synthesizing more complex organic molecules, including:

  • Pharmaceuticals

  • Agrochemicals

  • Functional materials

Research Applications

Its functional groups make it valuable in academic research for studying:

  • Aldehyde reactivity in condensation reactions.

  • Substitution chemistry involving brominated aromatics.

Table: Computational Descriptors

DescriptorValue
LogP (Partition Coefficient)Moderate (estimated for aromatic aldehydes).
Polar Surface Area (PSA)Low to moderate (due to aldehyde and ether groups).

Hazards

As with many brominated compounds, it may pose risks such as:

  • Skin irritation.

  • Respiratory hazards if inhaled.

Precautions

Use protective equipment such as gloves, goggles, and lab coats when handling this compound.

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